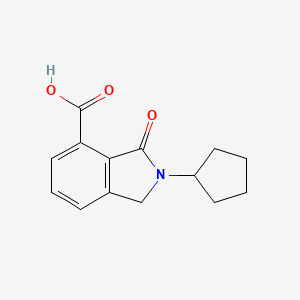
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Isoindole Derivatives
Synthesis of 5H-pyrrolo[2,1-a]isoindole Derivatives : The 1,3-dipolar cycloaddition reaction involving mesoionic oxazolines and dimethylacetylene dicarboxylate leads to the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives, a form related to 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (New & Yevich, 1984).
Synthesis of Tricyclic Isoindoles : Thermolysis of certain carboxylic acids leads to novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles and other related isoindole structures, showcasing the versatility in synthesizing isoindole derivatives (Melo et al., 2004).
Formation of Amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles : A novel class of isoindolinones is formed through a three-component condensation involving 2-carboxybenzaldehyde and primary amines, indicative of complex chemical behaviors of these compounds (Opatz & Ferenc, 2004).
Biomedical Applications
- Heparanase Inhibitors : Certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids act as inhibitors of heparanase, an endo-beta-glucuronidase, with potential implications in cancer therapy due to their anti-angiogenic effects (Courtney et al., 2004).
Chemical Synthesis and Applications
Thieno[2,3-f]isoindole Carboxylic Acids : The intramolecular Diels-Alder vinylthiophen reaction enables the formation of thieno[2,3-f]isoindole carboxylic acids, highlighting a unique approach to synthesizing complex molecular structures (Horak et al., 2017).
Corrosion Inhibition : Indanone derivatives, which include structures similar to this compound, demonstrate effective inhibition of mild steel corrosion in hydrochloric acid solution, illustrating industrial applications (Saady et al., 2018).
Mécanisme D'action
One compound that is related, DCPIB, is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker . It’s important to note that while DCPIB may have similar properties, it is not the same as “2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid”, and the mechanisms of action may differ.
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAMZNJTPDLNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331209 |
Source


|
| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878424-59-0 |
Source


|
| Record name | 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)
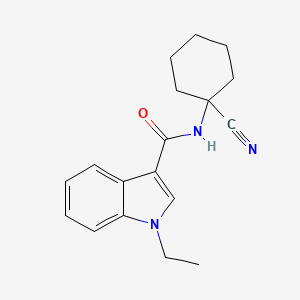
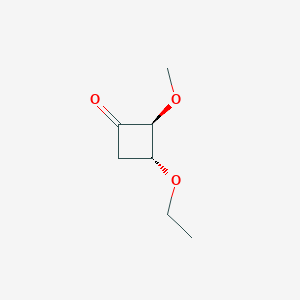
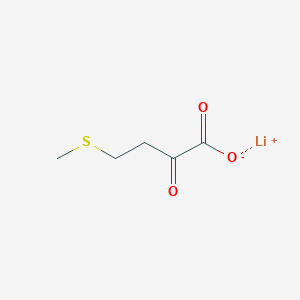
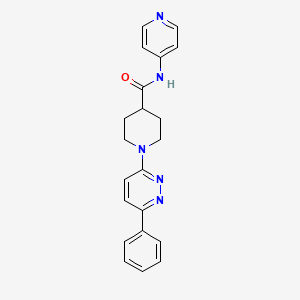
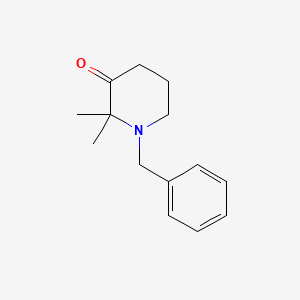

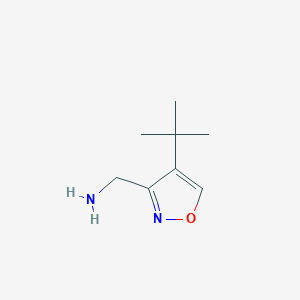
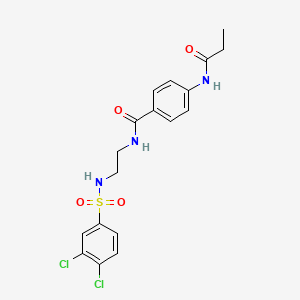
amine](/img/structure/B2483309.png)
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
